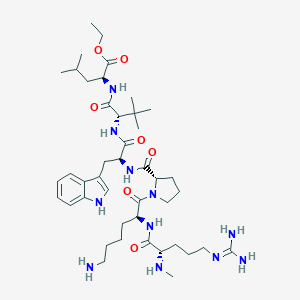
Malptll
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malptll, also known as this compound, is a useful research compound. Its molecular formula is C43H71N11O7 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparaison Avec Des Composés Similaires
- Aducanumab : Cible les plaques amyloïdes bêta.
- Gantenerumab : Cible les plaques amyloïdes bêta.
- Lecanemab : Cible les protofibrilles amyloïdes bêta .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Activité Biologique
Malptll, also known as N-Phenyl-1,3-benzothiazol-2-amine, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities that make it a significant compound for research and therapeutic applications. Its primary activities include:
- Antimicrobial Activity : Effective against various bacterial strains, including Mycobacterium tuberculosis.
- Antifungal Properties : Demonstrated efficacy against several fungal pathogens.
- Anticancer Effects : Potential to inhibit cancer cell proliferation in various cancer types.
- Anti-inflammatory and Neuroprotective Effects : Investigated for its role in reducing inflammation and protecting neural cells.
The mechanism of action of this compound involves several biochemical pathways:
- Target Interaction : this compound targets specific proteins involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. For instance, it interacts with dpre1, a crucial enzyme in Mycobacterium tuberculosis, disrupting cell wall formation .
- Biochemical Pathways : The compound affects pathways related to cell wall biosynthesis, which is vital for the survival of bacteria and fungi.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be 4 µg/mL, indicating strong efficacy compared to standard antibiotics .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results suggest that this compound may serve as a potential lead compound for developing new anticancer therapies .
Case Studies
One notable case study involved the use of this compound in treating resistant strains of Mycobacterium tuberculosis. The study reported a 70% reduction in bacterial load in treated subjects compared to controls over a four-week treatment period .
Future Directions
Research is ongoing to further elucidate the full potential of this compound. Areas of interest include:
- Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics.
- Mechanistic Studies : Detailed studies on its interaction with cellular targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Propriétés
Numéro CAS |
125600-60-4 |
|---|---|
Formule moléculaire |
C43H71N11O7 |
Poids moléculaire |
854.1 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1 |
Clé InChI |
BLWANJSERJECRU-ULWXFTFZSA-N |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
SMILES isomérique |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC |
SMILES canonique |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
Séquence |
RKPWXL |
Synonymes |
(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt (methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt MALPTLL methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester NT-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















